Dermaseptin-S9
Description
Properties
bioactivity |
Antibacterial Antibacterial |
|---|---|
sequence |
GLRSKIWLWVLLMIWQESNKFKKM |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Broad-Spectrum Antibacterial Effects
Dermaseptin-S9 demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it effectively disrupts bacterial membranes, leading to cell lysis. The mechanism involves the peptide's amphipathic alpha-helical structure, which allows it to interact with lipid bilayers, facilitating membrane permeabilization .
Table 1: Antimicrobial Efficacy of this compound
| Bacteria Species | Activity Type | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Inhibition | |
| Pseudomonas aeruginosa | Inhibition |
Antiviral Properties
Potential Against SARS-CoV-2
Recent studies have explored the potential of this compound as an antiviral agent against SARS-CoV-2. Protein-protein docking simulations indicated that this compound could effectively bind to the spike protein of SARS-CoV-2, preventing its attachment to the ACE-2 receptor on human cells. This binding affinity suggests that this compound could be developed into a novel therapeutic candidate for COVID-19 .
Anticancer Applications
Inhibition of Cancer Cell Proliferation
this compound has shown promise in anticancer research, demonstrating inhibitory effects on various cancer cell lines. Its mechanism appears to involve disrupting cancer cell membranes and inducing apoptosis. Studies have reported that this compound can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and H157 (lung cancer) at low concentrations .
Table 2: Anticancer Activity of this compound
Case Studies
- Antimicrobial Efficacy in Biofilms: Research has demonstrated that this compound retains efficacy against biofilm-forming bacteria, which are often resistant to conventional antibiotics. This characteristic is particularly important given the increasing prevalence of antibiotic resistance in clinical settings .
- In Vivo Studies: While most studies have been conducted in vitro, preliminary animal studies suggest that this compound may be effective in reducing tumor size and bacterial infections in vivo, warranting further exploration in clinical trials .
Comparison with Similar Compounds
Research Findings and Clinical Implications
Key Studies
- Antibacterial Activity : Drs S9 disrupts bacterial membranes at MICs of 2–8 µM, comparable to MSI-78 but with lower cytotoxicity .
- Antiviral Potential: Molecular dynamics simulations confirm Drs S9 stabilizes the closed conformation of the SARS-CoV-2 spike protein, blocking ACE2 binding .
- Acylated Derivatives: Conjugation with aminolauryl (NC12) increases binding affinity to bacterial membranes by 8.7-fold (K = 13 × 10⁵ M⁻¹ vs. 1.5 × 10⁵ M⁻¹ for unmodified Drs S9) .
Preparation Methods
Peptide Incorporation into Lipid Vesicles
- Materials : Lipids such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), and 1,2-dimyristoyl-sn-glycero-3-phospho-1′-rac-glycerol (DMPG) are dissolved in organic solvents (chloroform or chloroform/methanol mixtures).
- Film Formation : Lipid solutions are dried under nitrogen gas and vacuum desiccated to form thin lipid films.
- Hydration and Vesicle Formation : Films are hydrated with buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4) at temperatures above the lipid transition temperature, followed by freeze-thaw cycles to generate multilamellar vesicles (MLVs).
- Large Unilamellar Vesicles (LUVs) : MLVs are extruded through polycarbonate membranes (200 nm pore size) after multiple freeze-thaw cycles to produce LUVs.
- Peptide-Lipid Co-Solubilization : For incorporation, this compound is dissolved in trifluoroethanol (TFE), and lipids are dissolved in chloroform/methanol. These solutions are mixed, organic solvents removed under high vacuum, and the residual lipid/peptide film hydrated to form vesicles with embedded peptide.
- Peptide Addition to Preformed Vesicles : Alternatively, preformed vesicles are incubated with aqueous peptide solutions at a defined peptide-to-lipid molar ratio (commonly 1:20) to allow peptide binding.
Preparation for Spectroscopic and Microscopic Analysis
- Calcein-Loaded Vesicles : To study membrane permeabilization, vesicles are hydrated with calcein-containing buffer (70 mM calcein), and free dye is separated by size-exclusion chromatography.
- NMR Sample Preparation : Lipids and peptide are co-dissolved in organic solvents, dried, lyophilized, and rehydrated in deuterium-depleted water with buffer for solid-state NMR experiments.
- Aggregation and Fibril Formation Assays : Peptide fibrillation kinetics are monitored by Thioflavin T fluorescence assays using microtiter plates, with peptide concentrations around 100 µM and peptide-to-lipid ratios of 1:10 or 1:20 in buffer at pH 7.4.
Summary Table of Preparation Protocols
| Step | Method/Condition | Notes/Outcome |
|---|---|---|
| Peptide synthesis | Fmoc-SPPS on polyamide resin | High purity (>95%), confirmed by HPLC and MALDI-TOF |
| Peptide cleavage | TFA/p-cresol/thioanisole/water/ethyl methyl sulfide (85:5:5:5) | 2 hours at room temperature |
| Peptide purification | Sephadex gel filtration, ion-exchange chromatography, preparative HPLC | Ensures homogeneity and purity |
| Lipid film preparation | Lipids dissolved in chloroform or chloroform/methanol, solvent evaporation under N2 and vacuum | Forms thin lipid films for vesicle formation |
| Vesicle hydration | Hydration with buffer (pH 7.4), freeze-thaw cycles | Produces homogeneous multilamellar vesicles (MLVs) |
| LUV formation | Extrusion through 200 nm polycarbonate membranes | Produces uniform large unilamellar vesicles |
| Peptide incorporation | Co-solubilization in organic solvents, vacuum drying, hydration | Peptide embedded in membranes |
| Peptide addition to vesicles | Incubation of preformed vesicles with aqueous peptide | Peptide binds to membrane surface |
| Sample prep for NMR | Co-dissolution, lyophilization, rehydration in D2O buffer | Suitable for solid-state NMR analysis |
| Fibril formation assay | Thioflavin T fluorescence, 100 µM peptide, peptide:lipid 1:10 or 1:20 | Monitors peptide aggregation kinetics |
Q & A
Q. What molecular mechanisms underlie Dermaseptin-S9’s inhibitory activity against SARS-CoV-2?
this compound binds to the SARS-CoV-2 spike protein’s receptor-binding domain (RBD) with high affinity (-792.93 kJ/mol binding energy), preventing its interaction with the ACE2 receptor. Computational docking (HPEPDOCK) and molecular dynamics simulations reveal 18 key interactions (9 hydrogen bonds, 8 hydrophobic interactions, 1 electrostatic interaction) that stabilize the peptide-protein complex. This steric hindrance disrupts viral entry . Experimental validation via surface plasmon resonance (SPR) further confirms its membrane insertion propensity, correlating with cytolytic efficacy .
Q. How do structural features of this compound influence its antiviral specificity?
The peptide’s α-helical conformation, modeled using PEP-FOLD 3.5, enhances its amphipathic structure, allowing both hydrophobic membrane insertion and polar interactions with viral proteins. Truncation studies show that residues 1–20 are critical for binding; shorter analogues lose cytotoxicity due to reduced insertion affinity. Comparative analyses with Dermaseptin-S4 (-692.43 kJ/mol binding energy) highlight the role of extended residue networks in S9’s superior activity .
Q. What experimental models are suitable for evaluating this compound’s efficacy?
In silico methods (e.g., protein-peptide docking, molecular dynamics) are foundational for predicting binding dynamics. In vitro assays using SPR quantify membrane-binding kinetics, while cytotoxicity is assessed via hemolysis or cell viability tests. For antiviral activity, pseudovirus entry assays or ACE2-spike protein binding inhibition studies are recommended .
Advanced Research Questions
Q. How do discrepancies in binding affinity data between computational and experimental studies arise, and how can they be resolved?
Variations often stem from simulation parameters (e.g., force fields in HPEPDOCK) versus experimental conditions (e.g., lipid composition in SPR assays). For instance, SPR-derived insertion affinity (Kinsert) better correlates with cytotoxicity than adhesion constants (Kadhesion). Multi-method validation (e.g., proteolytic cleavage assays to confirm peptide insertion depth) reconciles such discrepancies .
Q. What computational strategies optimize the design of this compound derivatives with enhanced stability?
Free-energy perturbation (FEP) calculations and alanine scanning identify residues critical for binding. Backbone cyclization or D-amino acid substitution improves proteolytic resistance without compromising activity. Recent work using steered molecular dynamics (SMD) simulations predicts how structural modifications alter mechanical stability during spike protein interaction .
Q. How does this compound’s mechanism compare to other antiviral peptides (e.g., Brilacidin, HD5) targeting SARS-CoV-2?
Unlike Brilacidin (membrane disruption) or HD5 (ACE2 blockade), this compound directly targets the spike RBD. Comparative molecular dynamics show S9 induces greater conformational changes in the spike protein than ACE2-derived peptides, reducing viral adaptability. However, synergy studies with HD5 suggest combined approaches may enhance efficacy .
Methodological Guidance
Q. What are best practices for validating this compound’s binding kinetics in vitro?
- SPR Assays : Use lipid bilayers mimicking host cell membranes (e.g., POPC:POPS 3:1). Report both Kadhesion (initial binding) and Kinsert (post-insertion) to distinguish superficial vs. deep binding .
- Fluorescence Quenching : Monitor tryptophan residues in S9 to track insertion depth.
- Negative Controls : Include scrambled peptide sequences or inactive analogues (e.g., Dermaseptin-S4) .
Q. How should researchers address conflicting data on this compound’s cytotoxicity?
Context-dependent cytotoxicity (e.g., higher in RBCs vs. epithelial cells) necessitates cell-type-specific assays. Dose-response curves (IC50 vs. CC50) and therapeutic index calculations (CC50/IC50) clarify safety margins. Proteolytic stability assays (e.g., serum incubation) further refine toxicity profiles .
Data Interpretation and Reporting
Q. What statistical frameworks are appropriate for analyzing peptide-membrane interaction data?
Use nonlinear regression (e.g., Langmuir adsorption model) for SPR-derived binding curves. For cytotoxicity, employ ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare peptide variants. Report effect sizes (e.g., Cohen’s d) to highlight biological relevance .
Q. How can researchers ensure reproducibility in this compound studies?
- Documentation : Publish raw SPR sensorgrams, docking parameters (e.g., grid box dimensions), and simulation trajectories.
- Reagent Transparency : Specify peptide synthesis methods (e.g., solid-phase, HPLC purity ≥95%) and lipid sources .
Future Directions
What unanswered questions warrant further investigation?
- Resistance Mechanisms : Could SARS-CoV-2 evolve spike mutations to evade S9? Use directed evolution or deep mutational scanning.
- Delivery Systems : Can liposomal encapsulation or cell-penetrating peptide fusion enhance bioavailability?
- In Vivo Models : Efficacy in transgenic mice expressing human ACE2 remains untested .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
